molecular formula C11H6BrClF3N B1384794 8-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline CAS No. 887350-74-5

8-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline

Cat. No.: B1384794
CAS No.: 887350-74-5
M. Wt: 324.52 g/mol
InChI Key: YTVVEJBWOJQVFZ-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of bromomethyl, chloro, and trifluoromethyl substituents. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, making this compound of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a quinoline derivative followed by chlorination and trifluoromethylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

    Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted quinoline derivatives with potential biological activities .

Scientific Research Applications

8-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes critical for the survival of pathogens or cancer cells. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to effective inhibition .

Comparison with Similar Compounds

Uniqueness: 8-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The bromomethyl group allows for further functionalization, while the trifluoromethyl group enhances its stability and bioactivity .

Properties

IUPAC Name

8-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClF3N/c12-5-6-2-1-3-7-8(13)4-9(11(14,15)16)17-10(6)7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVVEJBWOJQVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=CC(=N2)C(F)(F)F)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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